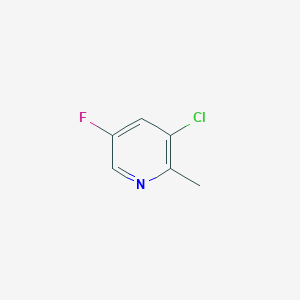
Epienshicin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Epienshicin is a naturally occurring aryltetralin lignan found in the plant species Schisandra henryi. This compound is part of a larger group of lignans known for their diverse biological activities. This compound has garnered attention due to its potential therapeutic properties, making it a subject of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of epienshicin typically involves the extraction from Schisandra henryi using advanced chromatographic techniques. The process begins with the collection of plant material, followed by drying and grinding. The powdered material is then subjected to solvent extraction, often using methanol or ethanol. The crude extract is purified using column chromatography to isolate this compound.
Industrial Production Methods: Industrial production of this compound is still in its nascent stages. biotechnological approaches, such as in vitro cultures of Schisandra henryi, have shown promise in producing this compound on a larger scale. These methods involve optimizing culture conditions to enhance the yield of this compound, making it a viable option for industrial production .
Análisis De Reacciones Químicas
Types of Reactions: Epienshicin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its biological activity or to study its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide are used under controlled conditions to oxidize this compound.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents employed to reduce this compound.
Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the this compound molecule.
Major Products:
Aplicaciones Científicas De Investigación
Epienshicin has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying lignan biosynthesis and chemical modifications.
Biology: this compound is used in research to understand its role in plant defense mechanisms and its interaction with other biomolecules.
Medicine: The compound has shown potential in treating various ailments due to its anti-inflammatory, antioxidant, and anticancer properties.
Industry: this compound is explored for its use in developing new pharmaceuticals and nutraceuticals
Mecanismo De Acción
The mechanism of action of epienshicin involves its interaction with various molecular targets and pathways. It exerts its effects primarily through:
Antioxidant Activity: this compound scavenges free radicals, reducing oxidative stress in cells.
Anti-inflammatory Pathways: It inhibits the production of pro-inflammatory cytokines, thereby reducing inflammation.
Anticancer Mechanisms: this compound induces apoptosis in cancer cells by activating specific signaling pathways
Comparación Con Compuestos Similares
Epienshicin is compared with other lignans such as schisantherin A, schisantherin B, and gomisin G. While these compounds share similar structural features, this compound stands out due to its unique aryltetralin structure and distinct biological activities.
Conclusion
This compound is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. Its unique chemical structure and properties make it a valuable subject for further research in various scientific fields. As industrial production methods improve, this compound may become more widely available for use in pharmaceuticals and other applications.
Propiedades
Fórmula molecular |
C20H20O5 |
|---|---|
Peso molecular |
340.4 g/mol |
Nombre IUPAC |
(6R,7S,8R)-8-(4-hydroxy-3-methoxyphenyl)-6,7-dimethyl-7,8-dihydro-6H-benzo[f][1,3]benzodioxol-5-one |
InChI |
InChI=1S/C20H20O5/c1-10-11(2)20(22)14-8-18-17(24-9-25-18)7-13(14)19(10)12-4-5-15(21)16(6-12)23-3/h4-8,10-11,19,21H,9H2,1-3H3/t10-,11-,19-/m1/s1 |
Clave InChI |
PKDKRIQIMYSIFF-XCJKDKRRSA-N |
SMILES isomérico |
C[C@@H]1[C@H](C(=O)C2=CC3=C(C=C2[C@H]1C4=CC(=C(C=C4)O)OC)OCO3)C |
SMILES canónico |
CC1C(C(=O)C2=CC3=C(C=C2C1C4=CC(=C(C=C4)O)OC)OCO3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


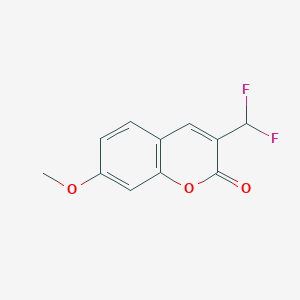

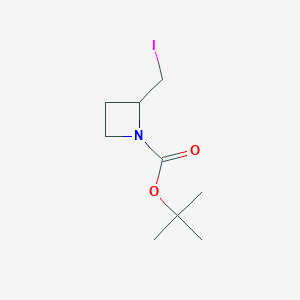

![1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B13033412.png)
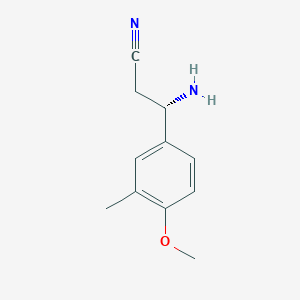

![(1R,2R)-1-Amino-1-[3-fluoro-4-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13033426.png)

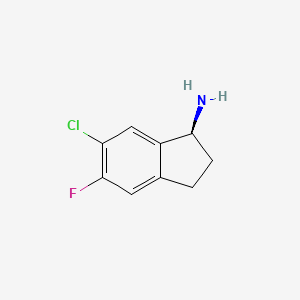
![6,8-Dichloroimidazo[1,2-b]pyridazine-3-carboxamide](/img/structure/B13033443.png)
![7-Chloro-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B13033451.png)

